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molecular formula C6H3N5 B8555252 3-Azido-2-cyanopyridine

3-Azido-2-cyanopyridine

Cat. No. B8555252
M. Wt: 145.12 g/mol
InChI Key: AQRVSMKNOAACER-UHFFFAOYSA-N
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Patent
US06303613B1

Procedure details

A solution of 3-azido-2-cyanopyridine (1.44 g, 9.9 mmol) in ethanol (100 ml) was hydrogenated over palladium on carbon (10%, 50 mg) at room temperature and 3.5 p.s.i for 18 h. The catalyst was filtered off over Celite and the filtrate was concentrated to leave the product (1.16 g). 1H NMR (d6-DMSO) 7.87 (1H, d), 7.33 (1H, dd), 7.22 (1H, d), 6.28 (2H, s).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[C:5]([C:10]#[N:11])=[N:6][CH:7]=[CH:8][CH:9]=1)=[N+]=[N-]>C(O)C.[Pd]>[NH2:1][C:4]1[C:5]([C:10]#[N:11])=[N:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
N(=[N+]=[N-])C=1C(=NC=CC1)C#N
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off over Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1C(=NC=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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